1,2-Bis(dimethylamino)tetramethyldisilane

Descripción general

Descripción

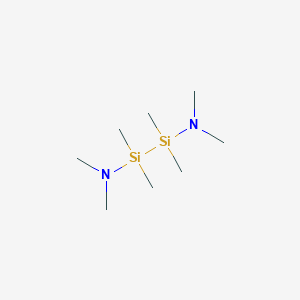

1,2-Bis(dimethylamino)tetramethyldisilane is an organosilicon compound with the molecular formula C8H24N2Si2. It is a colorless to yellow liquid with a distinctive ammonia-like odor. This compound is highly flammable and insoluble in water but soluble in most organic solvents. It is widely used as a silicone reagent and intermediate in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Bis(dimethylamino)tetramethyldisilane is typically prepared through a hydrosilation reaction. One common method involves reacting chlorosilanes with dimethylamine under either alkaline or acidic conditions . The reaction conditions must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilation reactions. The process requires precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Safety measures are crucial due to the compound’s flammability and reactivity with moisture .

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Bis(dimethylamino)tetramethyldisilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can produce a variety of organosilicon derivatives .

Aplicaciones Científicas De Investigación

1,2-Bis(dimethylamino)tetramethyldisilane has diverse applications in scientific research:

Chemistry: It is used as a catalyst and reducing agent in organic synthesis.

Biology: The compound is used in the development of silicon-based biomaterials and as a reagent in biochemical assays.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: It is employed in the production of silicone-based materials, coatings, and adhesives.

Mecanismo De Acción

The mechanism by which 1,2-bis(dimethylamino)tetramethyldisilane exerts its effects involves its ability to introduce dimethylamino functional groups into organic molecules. This is achieved through nucleophilic substitution reactions, where the dimethylamino groups replace other functional groups in the target molecule. The compound’s reactivity with moisture and protic solvents also plays a role in its chemical behavior .

Comparación Con Compuestos Similares

Tetramethyldisilane: Similar in structure but lacks the dimethylamino groups.

Hexamethyldisilane: Contains six methyl groups but no dimethylamino groups.

Dimethyldichlorosilane: Contains two chlorine atoms instead of dimethylamino groups.

Uniqueness: 1,2-Bis(dimethylamino)tetramethyldisilane is unique due to the presence of two dimethylamino groups, which confer distinct reactivity and functionalization capabilities.

Actividad Biológica

1,2-Bis(dimethylamino)tetramethyldisilane (CAS No. 26798-99-2) is a silicon-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two dimethylamino groups attached to a silane backbone. Its molecular formula is , and it exhibits unique properties that make it suitable for various applications in biological research.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The dimethylamino groups can engage in hydrogen bonding and nucleophilic interactions, which may influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by forming stable complexes.

- Cell Membrane Interaction : The compound can alter membrane fluidity and permeability due to its amphiphilic nature.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Interaction | Modulates enzyme activity |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Case Study 2: Cytotoxic Effects

Research conducted on cancer cell lines demonstrated that this compound exhibited cytotoxic effects. The compound was found to induce apoptosis in a dose-dependent manner, indicating its potential for use in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(dimethylamino)-propyltrimethoxysilane | Similar amine functionality | Moderate antimicrobial activity |

| N,N-Dimethylaminopropyltrimethoxysilane | Contains a propyl chain | Low cytotoxicity |

Propiedades

IUPAC Name |

N-[[dimethylamino(dimethyl)silyl]-dimethylsilyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24N2Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHGQODRSIIXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)[Si](C)(C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.